![molecular formula C12H13NO3S B13091699 {1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid CAS No. 70032-89-2](/img/structure/B13091699.png)
{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid is a complex organic compound that features a unique structure combining an isoindole ring with a hydroxyethylthio group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the isoindole ring, followed by the introduction of the hydroxyethylthio group and the acetic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoindole ring can be reduced under specific conditions to form dihydroisoindoles.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation requires amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroisoindoles.
Substitution: Esters and amides.
Applications De Recherche Scientifique
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylthio group may play a crucial role in binding to these targets, while the isoindole ring provides structural stability. The compound may modulate biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-((2-Hydroxyethyl)thio)-1H-isoindol-2-yl)acetic acid: Similar structure but with a different isoindole configuration.
2-(1-((2-Hydroxyethyl)thio)-2H-indol-2-yl)acetic acid: Features an indole ring instead of an isoindole ring.
Uniqueness
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
70032-89-2 |
|---|---|
Formule moléculaire |
C12H13NO3S |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
2-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]acetic acid |
InChI |
InChI=1S/C12H13NO3S/c14-5-6-17-12-10-4-2-1-3-9(10)7-13(12)8-11(15)16/h1-4,7,14H,5-6,8H2,(H,15,16) |
Clé InChI |
DZXCUISUUVEVAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN(C(=C2C=C1)SCCO)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091629.png)
![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)
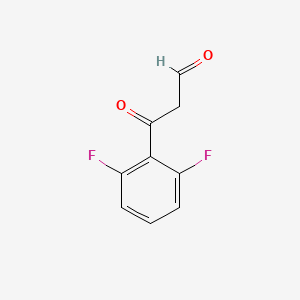
![4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B13091653.png)
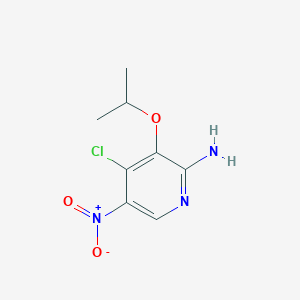
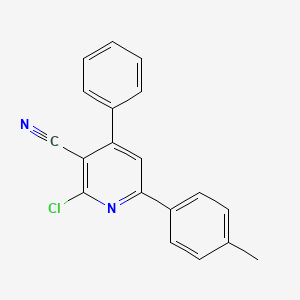
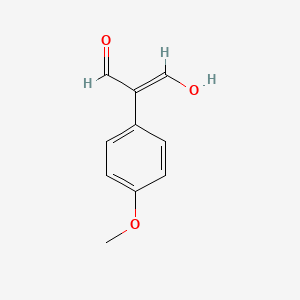
![7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13091661.png)
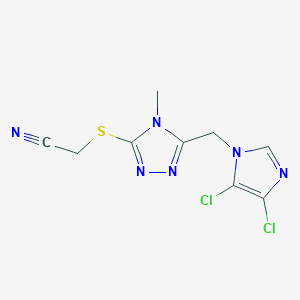
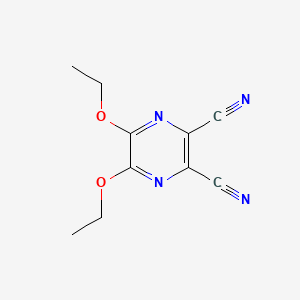
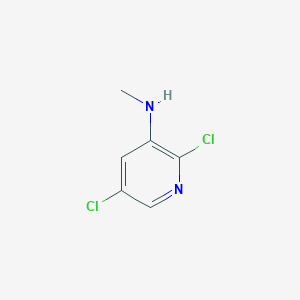
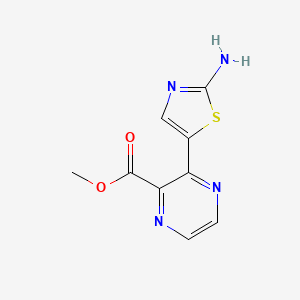
![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)
